molecular formula C9H8ClNO2 B1603486 5-Chloroindoline-2-carboxylic acid CAS No. 10241-98-2

5-Chloroindoline-2-carboxylic acid

Cat. No. B1603486
CAS RN: 10241-98-2
M. Wt: 197.62 g/mol
InChI Key: FXZZXHFPSBXQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroindoline-2-carboxylic acid is a chemical compound with the empirical formula C9H8ClNO2 . It is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides, which are potent, selective, and orally bioavailable inhibitors of βII tryptase .


Synthesis Analysis

The synthesis of 5-Chloroindoline-2-carboxylic acid and its analogues has been described via a halogen-halogen exchange reaction from 5-bromoindole and its derivatives using cuprous chloride and dipolar aprotic solvent N-methyl-2-pyrrolidone in one pot with good yields .


Molecular Structure Analysis

The molecular weight of 5-Chloroindoline-2-carboxylic acid is 195.60 . The InChI key is FXZZXHFPSBXQKT-UHFFFAOYSA-N .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Chloroindoline-2-carboxylic acid .


Physical And Chemical Properties Analysis

5-Chloroindoline-2-carboxylic acid is a light pink to beige or light brown fine solid . It has a molecular weight of 195.60 .

Scientific Research Applications

Synthesis and Derivatives

5-Chloroindoline-2-carboxylic acid plays a significant role in the synthesis of various compounds. Studies have demonstrated its utility in creating derivatives that are important in different scientific fields. For instance, the synthesis of 4-hydroxy-DL-proline and 2-amino-4-dihydroxyvaleric acid, starting from derivatives of 2-amino-4-pentenoic acid, involves the use of 5-chloroindoline-2-carboxylic acid or similar compounds. This process is crucial for understanding various biochemical pathways and for the development of pharmacological agents (Gaudry, Berlinguet, Langis, & Paris, 1956).

Polymer Science

In the field of polymer science, derivatives of 5-Chloroindoline-2-carboxylic acid have been used in the creation of polyamide-imides. These polymers are notable for their solubility in polar solvents, thermal stability, and potential for crosslinking, making them valuable for various industrial applications (Maiti & Ray, 1983).

Biosynthesis Studies

In biosynthesis, 5-Chloroindoline-2-carboxylic acid derivatives play a role in understanding the biosynthetic pathways of certain antibiotics, such as carbapenems. These studies are critical for developing new antibiotics and understanding microbial resistance mechanisms (Stapon, Li, & Townsend, 2003).

Material Science

In material science, derivatives of 5-Chloroindoline-2-carboxylic acid are used in the production of various intermediates, such as 5-(chloromethyl)furan-2-carbonyl chloride. These intermediates are essential in the development of biofuels and polymers, showcasing the compound's versatility and importance in sustainable technologies (Dutta, Wu, & Mascal, 2015).

HIV Research

In the context of HIV research, 5-Chloroindoline-2-carboxylic acid derivatives have been used in the synthesis of inhibitors targeting the HIV non-nucleoside reverse transcriptase. These studies are crucial for the development of new antiretroviral therapies (Mayes et al., 2010).

Bioactivity and Medicinal Chemistry

Derivatives of 5-Chloroindoline-2-carboxylic acid have been synthesized and studied for their antibacterial, antifungal, and antiproliferative properties. These studies are integral to discovering new therapeutic agents, particularly in addressing antibiotic resistance and cancer treatment (Shakir et al., 2016).

Safety And Hazards

When handling 5-Chloroindoline-2-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

5-Chloroindoline-2-carboxylic acid is provided to early discovery researchers as part of a collection of unique chemicals . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZZXHFPSBXQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594201
Record name 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroindoline-2-carboxylic acid

CAS RN

10241-98-2
Record name 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10241-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroindoline-2-carboxylic acid
Reactant of Route 2
5-Chloroindoline-2-carboxylic acid
Reactant of Route 3
5-Chloroindoline-2-carboxylic acid
Reactant of Route 4
5-Chloroindoline-2-carboxylic acid
Reactant of Route 5
5-Chloroindoline-2-carboxylic acid
Reactant of Route 6
5-Chloroindoline-2-carboxylic acid

Citations

For This Compound
1
Citations
MP Stanton - 2023 - researchrepository.wvu.edu
Linear alpha olefins (LAOs) are important building blocks in the production of linear low-density polyethylene, a plastic used in products such as shrink wraps, plastic bags, tubing, …
Number of citations: 0 researchrepository.wvu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.